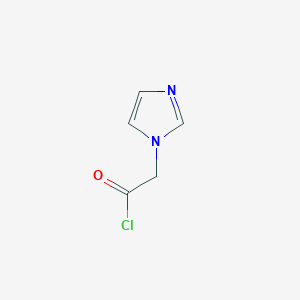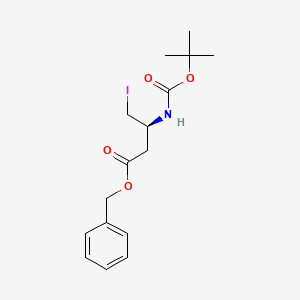
1,5,9-Trimethylcyclododecane
概要
説明
1,5,9-Trimethylcyclododecane is a cyclic hydrocarbon with the molecular formula C15H30 It is a twelve-membered ring compound with three methyl groups attached at the 1st, 5th, and 9th positions
準備方法
Synthetic Routes and Reaction Conditions
1,5,9-Trimethylcyclododecane can be synthesized through the trimerization of butadiene. This process involves the oligomerization of butadiene in the presence of a catalyst, typically a combination of titanium and aluminum compounds. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of high-pressure reactors and specialized catalysts to achieve high yields. The process is optimized to minimize by-products and maximize the efficiency of the reaction. The final product is purified through distillation and other separation techniques to obtain a high-purity compound suitable for various applications .
化学反応の分析
Types of Reactions
1,5,9-Trimethylcyclododecane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction typically produces alkanes.
科学的研究の応用
1,5,9-Trimethylcyclododecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cyclic hydrocarbons and their reactions.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: There is interest in its potential use as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1,5,9-trimethylcyclododecane involves its interaction with specific molecular targets. In chemical reactions, it acts as a substrate that undergoes transformation through the action of catalysts and reagents. The pathways involved in these reactions depend on the nature of the reaction and the conditions under which it is carried out .
類似化合物との比較
Similar Compounds
Cyclododecane: A twelve-membered ring hydrocarbon without methyl groups.
1,5,9-Trimethylcyclododecatriene: A similar compound with three double bonds in the ring structure.
Cyclododecatriene: A twelve-membered ring with three double bonds but no methyl groups.
Uniqueness
1,5,9-Trimethylcyclododecane is unique due to the presence of three methyl groups, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other cyclic hydrocarbons and makes it a valuable compound for various applications .
特性
IUPAC Name |
1,5,9-trimethylcyclododecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30/c1-13-7-4-9-14(2)11-6-12-15(3)10-5-8-13/h13-15H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQAYKXUIXYFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CCCC(CCC1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3040124.png)






